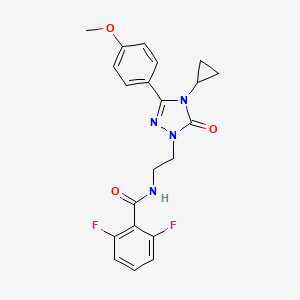

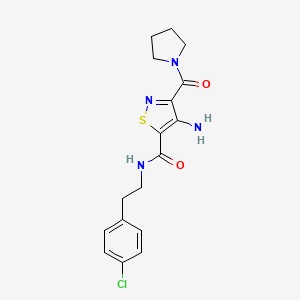

![molecular formula C23H20N4O3S2 B2610230 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide CAS No. 313500-48-0](/img/structure/B2610230.png)

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide” is a chemical compound with the molecular formula C17H22N4O3S2. It is a derivative of 1,3,4-thiadiazole .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of these starting materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide results in 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis

The molecular structure of “N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide” includes a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic moiety .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. They can react with hydrazonoyl halides to form various nitrogen, oxygen, sulfur, and selenium containing compounds .Physical And Chemical Properties Analysis

The compound has an average mass of 326.395 Da and a monoisotopic mass of 326.050720 Da .科学的研究の応用

Antimicrobial Agents

1,3,4-thiadiazole derivatives have been extensively studied for their potent antimicrobial properties . They are known to be effective against a variety of pathogenic microorganisms, including bacteria and fungi . The compound can be utilized in the development of new antimicrobial agents that could be used to treat infections caused by resistant strains of bacteria and fungi.

Antitumor Activity

The structure-activity relationship studies of 1,3,4-thiadiazole derivatives have revealed their potential as antitumor agents . The presence of specific substituents on the thiadiazole ring can significantly enhance their cytotoxic activity against cancer cells, making them candidates for cancer therapy research.

Drug Delivery Systems

Modified chitosan polymers linked with 1,3,4-thiadiazole compounds have shown promise in drug delivery applications . These polymers can be formulated into film dressings that not only exhibit antimicrobial activity but also have the potential to deliver therapeutic agents in a controlled manner.

Anti-Inflammatory and Analgesic Agents

Compounds containing the 1,3,4-thiadiazole moiety have demonstrated anti-inflammatory and analgesic effects . They can be investigated for the development of new medications that alleviate pain and reduce inflammation in various medical conditions .

Anticonvulsant Properties

The 1,3,4-thiadiazole derivatives are also known for their anticonvulsant properties . Research into the compound’s effectiveness in this area could lead to the development of novel treatments for seizure disorders .

作用機序

Target of Action

The primary targets of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-[1,1’-biphenyl]-4-carboxamide Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity

Mode of Action

The exact mode of action of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-[1,1’-biphenyl]-4-carboxamide It is known that many antimicrobial agents work by disrupting essential processes in the microbial cell, such as cell wall synthesis, protein synthesis, nucleic acid synthesis, and metabolic pathways .

Biochemical Pathways

The specific biochemical pathways affected by N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-[1,1’-biphenyl]-4-carboxamide Given its potential antimicrobial activity, it may interfere with pathways essential for the survival and growth of microbial cells .

Result of Action

The molecular and cellular effects of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-[1,1’-biphenyl]-4-carboxamide If it does exhibit antimicrobial activity, it could lead to the death of microbial cells, thereby helping to clear an infection .

将来の方向性

The future directions for this compound could involve further exploration of its potential biological activities. 1,3,4-thiadiazole derivatives have shown a wide range of therapeutic activities, including antimicrobial, antifungal, and anticancer properties . Therefore, “N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide” could be a potential candidate for further pharmacological studies.

特性

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S2/c1-2-21-25-26-23(31-21)27-32(29,30)20-14-12-19(13-15-20)24-22(28)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,24,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMNVCCXBMJVIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

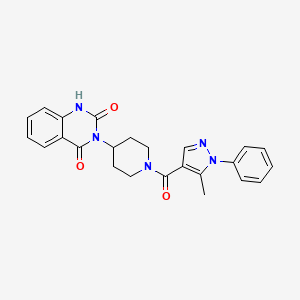

![Tert-butyl N-[(2S)-2-amino-2-(4-bromophenyl)ethyl]carbamate](/img/structure/B2610148.png)

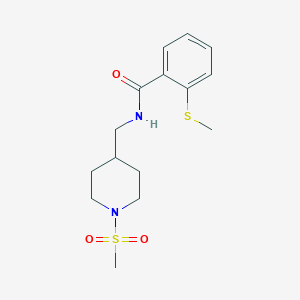

![1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2610149.png)

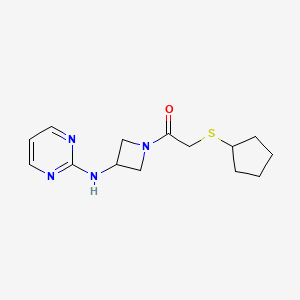

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2610154.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B2610157.png)

![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![N-(3-fluoro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610166.png)

![3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2610170.png)